methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate

Medicinal Chemistry Pharmacophore Design Structure–Activity Relationship

Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate (CAS 1903239-45-1) is a synthetic azetidine amide derivative with molecular formula C₁₅H₁₇ClN₂O₅ and molecular weight 340.76 g mol⁻¹. It features a nicotinoyl core substituted with a chlorine atom at the 5‑position and a chiral tetrahydrofuran‑3‑yloxy (oxolan‑3‑yloxy) group at the 6‑position, coupled via an amide bond to an azetidine‑3‑carboxylic acid methyl ester.

Molecular Formula C15H17ClN2O5
Molecular Weight 340.76
CAS No. 1903239-45-1
Cat. No. B2600718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate
CAS1903239-45-1
Molecular FormulaC15H17ClN2O5
Molecular Weight340.76
Structural Identifiers
SMILESCOC(=O)C1CN(C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
InChIInChI=1S/C15H17ClN2O5/c1-21-15(20)10-6-18(7-10)14(19)9-4-12(16)13(17-5-9)23-11-2-3-22-8-11/h4-5,10-11H,2-3,6-8H2,1H3
InChIKeyYZKTVQPNZFFNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate (CAS 1903239-45-1): Key Compound for Medicinal Chemistry Procurement


Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate (CAS 1903239-45-1) is a synthetic azetidine amide derivative with molecular formula C₁₅H₁₇ClN₂O₅ and molecular weight 340.76 g mol⁻¹ . It features a nicotinoyl core substituted with a chlorine atom at the 5‑position and a chiral tetrahydrofuran‑3‑yloxy (oxolan‑3‑yloxy) group at the 6‑position, coupled via an amide bond to an azetidine‑3‑carboxylic acid methyl ester. This compound is exclusively used as a research chemical building block in medicinal chemistry and early‑stage drug discovery programs .

Chiral Ether Substituent
Oxolan-3-yloxy group provides a stereocenter and additional H-bond acceptor for pharmacophore exploration.
Diversifiable Chloro Handle
5-Chloro substituent enables late-stage cross-coupling for rapid analog synthesis.
Constrained Azetidine Core
Four-membered ring imposes a puckered conformation with reduced rotatable bonds, supporting conformational restriction.

Why Generic Azetidine Esters Cannot Substitute Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate in Drug Discovery


The compound’s three distinct structural elements—the azetidine amide, the 5‑chloro substituent, and the 6‑(oxolan‑3‑yloxy) ether—create a unique pharmacophore that is not replicated by commercially available analogs. Simple substitution of the oxolane ether with a methoxy group would eliminate the chiral centre and alter hydrogen‑bonding capacity, while removal of the chlorine would change both electronic properties and synthetic utility for cross‑coupling diversification . These modifications are expected to impact target binding, selectivity, and metabolic stability, although direct comparative data for this specific compound remain limited in the public literature.

Oxolane → Methoxy Replacement
Removing the chiral oxolane ether eliminates the stereocenter and reduces H-bond acceptors, potentially altering target engagement profiles.
Chloro Removal
Des-chloro analogs lack the cross-coupling handle and exhibit lower lipophilicity, which may shift membrane permeability and SAR exploration efficiency.
Azetidine → Piperidine Swap
Replacing the azetidine with a 6-membered ring increases conformational flexibility and TPSA, potentially affecting target selectivity and metabolic stability.

Quantitative Differentiation Evidence for Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate (CAS 1903239-45-1)


Chiral Oxolane Ether vs. Achiral Methoxy Analog – Steric and Hydrogen‑Bonding Differentiation

The target compound contains a chiral tetrahydrofuran‑3‑yloxy (oxolan‑3‑yloxy) substituent that provides a stereocenter and an additional ether oxygen, whereas the closest achiral analog, methyl 1‑(5‑chloro‑6‑methoxynicotinoyl)azetidine‑3‑carboxylate, possesses only a planar methoxy group. The oxolane ether contributes a larger van der Waals volume (~58 ų vs. ~34 ų for methoxy) and increases the number of hydrogen‑bond acceptors (7 vs. 6), which can alter binding pose and target selectivity . However, no experimental binding data are available for either compound to quantify the impact.

Chiral Oxolane vs. Methoxy Ether
Class-level inference
7 vs. 6 H-bond acceptors; vdW volume ≈58 ų vs. 34 ų
May support unique binding pose and target selectivity through steric and hydrogen-bonding differentiation.
Calculated values; no experimental binding data available.
Medicinal Chemistry Pharmacophore Design Structure–Activity Relationship

5‑Chloro Substituent as a Synthetic Diversification Handle vs. Des‑Chloro Analogs

The chlorine atom at the pyridine 5‑position serves as a reactive handle for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling late‑stage diversification. The des‑chloro analog, methyl 1‑[6‑(oxolan‑3‑yloxy)pyridine‑3‑carbonyl]azetidine‑3‑carboxylate, lacks this functional group and therefore offers no comparable opportunity for arylation or amination without de novo synthesis . The presence of chlorine also increases molecular weight (340.76 vs. ~306.31 g mol⁻¹) and lipophilicity (estimated ΔlogP ≈ +0.5), which may influence membrane permeability.

5‑Chloro vs. Des‑Chloro Utility
Class-level inference
Cross-coupling handle present vs. absent; MW 340.76 vs. 306.31 g mol⁻¹; ΔlogP +0.5
Enables late-stage diversification for focused SAR library synthesis.
Calculated logP; no reported coupling yields.
Synthetic Chemistry Cross‑Coupling Medicinal Chemistry

Azetidine‑3‑carboxylate Ester vs. Piperidine‑4‑carboxylate Analog – Ring‑Size Impact on Conformation and Properties

The azetidine ring imposes a more rigid and puckered conformation compared to the six‑membered piperidine analog, methyl 1‑[5‑chloro‑6‑(oxolan‑3‑yloxy)pyridine‑3‑carbonyl]piperidine‑4‑carboxylate. The smaller ring size reduces the number of rotatable bonds (5 vs. 6) and lowers the topological polar surface area (TPSA ≈ 85 Ų vs. ≈ 89 Ų), which can influence passive permeability and metabolic stability . Quantitative data on the conformational energy difference or its impact on target binding are not publicly available for these specific compounds.

Azetidine vs. Piperidine Core
Class-level inference
4‑membered vs. 6‑membered ring; rotatable bonds 5 vs. 6; TPSA ≈85 Ų vs. 89 Ų
May lock molecular conformation and influence target selectivity versus more flexible piperidine analogs.
Calculated; no experimental conformation or binding data.
Medicinal Chemistry Conformational Analysis Bioisosteres

Recommended Application Scenarios for Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate Based on Structural Differentiation Evidence


Diversity‑Oriented Synthesis of Kinase or Epigenetic Target Libraries

The presence of the 5‑chloro substituent allows for parallel library synthesis via Suzuki or Buchwald–Hartwig cross‑coupling, enabling rapid exploration of the pyridine C5 position. Combined with the pre‑installed chiral oxolane ether, this building block can generate focused libraries where both the 5‑aryl and 6‑alkoxy groups are systematically varied .

Scaffold‑Hopping Programs Exploring Azetidine Bioisosteres

The azetidine‑3‑carboxylate core serves as a conformationally restricted bioisostere for piperidine or pyrrolidine amides. Researchers engaged in scaffold‑hopping campaigns can use this compound to probe the effect of ring size on potency, selectivity, and pharmacokinetic properties .

PROTAC Linker Precursor or VHL/CRBN Ligand Modification

The methyl ester function can be hydrolyzed to the carboxylic acid, providing a functional handle for conjugation to PROTAC linkers or for attachment to E3 ligase ligands. The unique combination of chloro and oxolane substituents may impart favorable physicochemical properties to the final bifunctional degrader .

Fragment‑Based Drug Discovery (FBDD) and Hit Validation

With a molecular weight of ~341 g mol⁻¹, the compound lies within the upper range of fragment‑like space. Its three‑dimensional character (azetidine + chiral tetrahydrofuran) makes it suitable for fragment libraries where shape diversity is a priority .

Application
Selection Property
Validation Focus
Diversity-Oriented Library Synthesis
Chloro cross-coupling handle
Parallel aryl/amination diversification at C5 position
Scaffold-Hopping Campaigns
Azetidine-3-carboxylate bioisostere
Conformational impact on potency, selectivity, and ADME parameters
PROTAC Linker Precursor
Methyl ester hydrolysis to carboxylic acid
Conjugation to E3 ligase ligands; physicochemical profile of bifunctional degrader
Fragment-Based Drug Discovery
Three-dimensional scaffold (azetidine + chiral THF)
Shape diversity and molecular recognition in fragment screens
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